trans-4-Methylcyclohexanol methanesulfonate trans-4-Methylcyclohexanol methanesulfonate
Brand Name: Vulcanchem
CAS No.: 18508-92-4
VCID: VC20795496
InChI: InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3
SMILES: CC1CCC(CC1)OS(=O)(=O)C
Molecular Formula: C8H16O3S
Molecular Weight: 192.28 g/mol

trans-4-Methylcyclohexanol methanesulfonate

CAS No.: 18508-92-4

Cat. No.: VC20795496

Molecular Formula: C8H16O3S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

trans-4-Methylcyclohexanol methanesulfonate - 18508-92-4

Specification

CAS No. 18508-92-4
Molecular Formula C8H16O3S
Molecular Weight 192.28 g/mol
IUPAC Name (4-methylcyclohexyl) methanesulfonate
Standard InChI InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3
Standard InChI Key PIYQHONGOGJIQQ-UHFFFAOYSA-N
SMILES CC1CCC(CC1)OS(=O)(=O)C
Canonical SMILES CC1CCC(CC1)OS(=O)(=O)C

Introduction

Chemical Structure and Fundamental Properties

Trans-4-Methylcyclohexanol methanesulfonate (CAS: 18508-92-4) is a sulfonate ester derived from trans-4-methylcyclohexanol. It has a molecular formula of C8H16O3S and a molecular weight of 192.28 g/mol. The compound features a cyclohexane ring with a methyl group in the 4-position and a methanesulfonate (mesyl) group attached to the hydroxyl position, all in the trans configuration. This specific stereochemistry is crucial for its reactivity profile and applications.

Structural Characteristics

The trans configuration refers to the spatial arrangement where the methyl group and the methanesulfonate group are positioned on opposite sides of the cyclohexane ring plane. This stereochemical arrangement influences the compound's physical properties and reactivity patterns, particularly in stereoselective reactions.

Propertytrans-4-Methylcyclohexanol MethanesulfonateParent Alcohol (trans-4-Methylcyclohexanol)
Molecular FormulaC8H16O3SC7H14O
Molecular Weight192.28 g/mol114.188 g/mol
CAS Number18508-92-47731-29-5
Physical StateNot specifically documentedLiquid
Boiling PointNot specifically documented173-175°C
DensityNot specifically documented0.91 g/mL
SolubilityLimited water solubility expectedSlightly soluble in water

Synthesis Methods and Reaction Pathways

The synthesis of trans-4-Methylcyclohexanol methanesulfonate typically follows established procedures for sulfonate ester formation. The most common synthetic route involves the reaction of trans-4-methylcyclohexanol with methanesulfonyl chloride (mesyl chloride) in the presence of a base.

Standard Synthetic Route

The general synthesis pathway involves:

  • Dissolution of trans-4-methylcyclohexanol in an appropriate solvent (typically dichloromethane or tetrahydrofuran)

  • Addition of a base (commonly pyridine or triethylamine) to neutralize the hydrochloric acid generated during the reaction

  • Dropwise addition of methanesulfonyl chloride at controlled temperature (usually 0-5°C)

  • Allowing the reaction to warm to room temperature and stirring for several hours

  • Purification through washing, extraction, and potentially column chromatography

Reaction Mechanism

The reaction proceeds through nucleophilic attack of the alcohol oxygen on the sulfur atom of methanesulfonyl chloride, with subsequent elimination of chloride ion. The base serves to deprotonate the alcohol, enhancing its nucleophilicity, and to neutralize the liberated HCl.

Applications in Chemical Research and Synthesis

Trans-4-Methylcyclohexanol methanesulfonate serves primarily as an intermediate in organic synthesis, where its distinctive reactivity profile makes it valuable for various transformations.

Role in Nucleophilic Substitution Reactions

The compound is particularly useful in nucleophilic substitution reactions, where the methanesulfonate group acts as an excellent leaving group. This property enables various transformations:

  • Conversion to halides (through reaction with halide salts)

  • Formation of amines (through reaction with azides followed by reduction, or direct reaction with amines)

  • Introduction of other functional groups through appropriate nucleophiles

Applications in Research

While specific research applications for trans-4-Methylcyclohexanol methanesulfonate are not directly cited in our available sources, related compounds show applications in:

  • Preparation of intermediates for pharmaceutical synthesis

  • Development of chiral auxiliaries and catalysts

  • Structure-activity relationship studies in medicinal chemistry

Comparison with Related Compounds

Understanding trans-4-Methylcyclohexanol methanesulfonate's properties and reactivity is enhanced by comparing it with structurally related compounds.

Comparison with Parent Alcohol

Trans-4-Methylcyclohexanol, the parent alcohol, differs significantly in reactivity. The alcohol is less reactive in nucleophilic substitution reactions but more suitable for oxidation reactions targeting the hydroxyl group. The parent alcohol is slightly soluble in water , whereas the methanesulfonate derivative is expected to have reduced water solubility due to the more hydrophobic methanesulfonate group.

Comparison with Other Sulfonate Esters

Different sulfonate esters of trans-4-methylcyclohexanol vary in their leaving group ability and steric properties:

Table 2: Comparison of Different Sulfonate Esters of trans-4-Methylcyclohexanol

PropertyMethanesulfonate (Mesylate)Toluenesulfonate (Tosylate)Trifluoromethanesulfonate (Triflate)
Leaving Group AbilityGoodGoodExcellent
Steric BulkLowModerateLow
Typical Reaction ConditionsMildMildVery mild
StabilityModerateModerateLow
Typical ApplicationsGeneral substitutionsSterically demanding substitutionsHighly reactive substitutions

Synthetic Transformations and Derivatives

Trans-4-Methylcyclohexanol methanesulfonate can serve as a precursor to various valuable derivatives through appropriate transformations.

Conversion to Amines

One significant transformation involves the conversion to trans-4-methylcyclohexylamine, which has applications in pharmaceutical and materials science. The related patent information suggests a preparation method for trans-4-methylcyclohexylamine starting from trans-4-methylcyclohexanecarboxylic acid , but similar transformations could potentially use the methanesulfonate as an intermediate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator